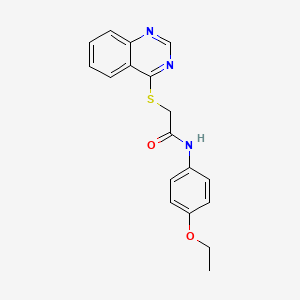

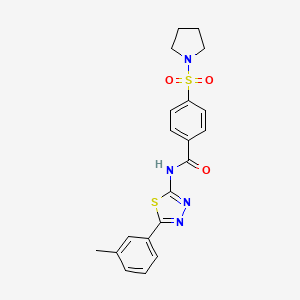

N-(4-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

N-(4-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide and its derivatives have been investigated for their potential antimicrobial and antiprotozoal activities. Studies have shown that these compounds exhibit promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as therapeutic agents against infectious diseases. The lead compounds in these studies have demonstrated significant effectiveness in comparison to reference drugs, especially in short-term in vivo models for T. cruzi, suggesting a potential for further development into novel antimicrobial and antiprotozoal therapies (Patel et al., 2017).

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory properties of this compound derivatives have also been explored. Research indicates that certain derivatives of this compound exhibit significant analgesic activity, showing potential as pain management solutions. Additionally, some derivatives have shown potent anti-inflammatory activity, suggesting their utility in the treatment of inflammatory conditions. These findings highlight the potential of these compounds in the development of new analgesic and anti-inflammatory agents (Alagarsamy et al., 2011).

Antioxidant Activities

Quinazolin-4(3H)-one derivatives, including those related to this compound, have been synthesized and evaluated for their antioxidant properties. These compounds have shown promising results in various antioxidant activity assays, indicating their potential as therapeutic agents with antioxidant properties. The structure–antioxidant activity relationships of these compounds suggest the importance of specific substituents for their effectiveness, opening avenues for the development of novel antioxidants (Mravljak et al., 2021).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities

Recent studies have explored the anti-ulcerogenic and anti-ulcerative colitis activities of novel quinazoline and acetamide derivatives. These studies have shown that certain derivatives not only exhibit significant curative activity against induced ulcers but also demonstrate efficacy in reducing parameters associated with ulcerative colitis. These findings suggest the potential of these compounds as safer alternatives for the treatment of peptic ulcers and ulcerative colitis, with higher activity profiles than standard drugs and without reported side effects on liver and kidney functions (Alasmary et al., 2017).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-14-9-7-13(8-10-14)21-17(22)11-24-18-15-5-3-4-6-16(15)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVKJPKDTMUNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2555968.png)

![methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2555970.png)

![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2555973.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2555977.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2555983.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride](/img/structure/B2555991.png)